molecular formula C9H12ClN3O3 B8621957 6-chloro-N-(3-methoxypropyl)-3-nitropyridin-2-amine

6-chloro-N-(3-methoxypropyl)-3-nitropyridin-2-amine

Cat. No. B8621957
M. Wt: 245.66 g/mol
InChI Key: UOJYUROQGGQPGG-UHFFFAOYSA-N
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Description

6-chloro-N-(3-methoxypropyl)-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C9H12ClN3O3 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-(3-methoxypropyl)-3-nitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(3-methoxypropyl)-3-nitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12ClN3O3

Molecular Weight

245.66 g/mol

IUPAC Name

6-chloro-N-(3-methoxypropyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C9H12ClN3O3/c1-16-6-2-5-11-9-7(13(14)15)3-4-8(10)12-9/h3-4H,2,5-6H2,1H3,(H,11,12)

InChI Key

UOJYUROQGGQPGG-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dichloro-3-nitropyridine (3.29 mmol, 0.635 g) was added to an oven dried 50 mL round-bottomed flask equipped for stirring under nitrogen. Dichlormethane (12 mL) and triethylamine (3.62 mmol, 0.504 mL) were added and the resultant solution was cooled to −15° C. with an acetone/ice bath. 3-methoxypropan-1-amine (3.29 mmol, 0.337 mL) was then added drop-wise via syringe and the resultant solution was stirred at −15° C. for 0.5 hr. The acetone/ice bath was removed and the reaction was allowed to warm to room temperature and stir for 0.5 hr. The reaction solution was poured into water and extracted twice with dichloromethane (50 mL). The organic layer was collected and subsequently dried with anhydrous Na2SO4 and filtered. This filtrate was collected, concentrated, and dried in-vacuo affording an orange oil. This material was then purified by chromatography on silica gel (20% ethyl acetate/hexanes) to afford 6-chloro-N-(3-methoxypropyl)-3-nitropyridin-2-amine (33A) as a yellow solid (3.01 mmol, 0.740 g, 92% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.79-1.89 (m, 2H) 3.00 (s, 3H) 3.43 (t, J=6.06 Hz, 2H) 3.53-3.61 (m, 2H) 6.77 (d, J=8.59 Hz, 1H) 8.42 (d, J=8.08 Hz, 1H). ESI-MS: m/z 246.2 (M+H)+.
Quantity
0.635 g
Type
reactant
Reaction Step One
[Compound]
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resultant solution
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.337 mL
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reactant
Reaction Step Three
[Compound]
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resultant solution
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0.504 mL
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reactant
Reaction Step Five
Quantity
12 mL
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solvent
Reaction Step Five

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